molecular formula C10H17N3O3 B6781597 N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

Cat. No.: B6781597
M. Wt: 227.26 g/mol
InChI Key: XZRBKOLHFKEXLJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxyethyl side chain, and an imidazolidine ring with a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-16-5-4-12-7-13(6-9(12)14)10(15)11-8-2-3-8/h8H,2-7H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRBKOLHFKEXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CN(CC1=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide typically involves multiple steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol derivatives.

    Attachment of the Methoxyethyl Side Chain: This step involves the alkylation of the imidazolidine ring with a 2-methoxyethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl side chain, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the imidazolidine ring may play crucial roles in binding to these targets, influencing the compound’s biological activity. The methoxyethyl side chain can also affect the compound’s solubility and membrane permeability, impacting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(4-methoxyphenyl)-4-oxoimidazolidine-1-carboxamide
  • N-cyclopropyl-3-(2-ethoxyethyl)-4-oxoimidazolidine-1-carboxamide
  • N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-thiocarboxamide

Uniqueness

N-cyclopropyl-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl side chain, in particular, differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacokinetic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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